![molecular formula C12H30N4O8Pd-4 B14774204 Palladium, tetrakis[2-(amino-kappaN)ethanol]-, (SP-4-1)-, diacetate](/img/structure/B14774204.png)
Palladium, tetrakis[2-(amino-kappaN)ethanol]-, (SP-4-1)-, diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium, tetrakis[2-(amino-kappaN)ethanol]-, (SP-4-1)-, diacetate is a coordination complex of palladium. It is widely used in various catalytic processes due to its unique chemical properties. The compound has the molecular formula C12H30N4O8Pd and a molecular weight of 464.81 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Palladium, tetrakis[2-(amino-kappaN)ethanol]-, (SP-4-1)-, diacetate typically involves the reaction of palladium acetate with 2-aminoethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial production also involves stringent quality control measures to ensure the consistency and reliability of the product .
化学反应分析
Types of Reactions
Palladium, tetrakis[2-(amino-kappaN)ethanol]-, (SP-4-1)-, diacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state palladium complexes.
Reduction: It can be reduced to lower oxidation state palladium species.
Substitution: The aminoethanol ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) species. Substitution reactions result in the formation of new palladium complexes with different ligands .
科学研究应用
Palladium, tetrakis[2-(amino-kappaN)ethanol]-, (SP-4-1)-, diacetate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in industrial processes that require efficient and selective catalytic transformations
作用机制
The mechanism by which Palladium, tetrakis[2-(amino-kappaN)ethanol]-, (SP-4-1)-, diacetate exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of the substrates, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
Similar Compounds
Tetrakis(triphenylphosphine)palladium(0): Another widely used palladium complex with different ligands.
Palladium(II) acetate: A simpler palladium complex used in various catalytic processes.
Palladium chloride: A common palladium compound with different chemical properties
Uniqueness
Palladium, tetrakis[2-(amino-kappaN)ethanol]-, (SP-4-1)-, diacetate is unique due to its specific ligand environment, which provides distinct catalytic properties. The presence of aminoethanol ligands enhances its solubility and reactivity in certain reactions, making it a valuable compound in both research and industrial applications .
属性
分子式 |
C12H30N4O8Pd-4 |
|---|---|
分子量 |
464.81 g/mol |
IUPAC 名称 |
2-hydroxyethylazanide;palladium(2+);diacetate |
InChI |
InChI=1S/4C2H6NO.2C2H4O2.Pd/c4*3-1-2-4;2*1-2(3)4;/h4*3-4H,1-2H2;2*1H3,(H,3,4);/q4*-1;;;+2/p-2 |
InChI 键 |
JVFCWIBNLQAYLJ-UHFFFAOYSA-L |
规范 SMILES |
CC(=O)[O-].CC(=O)[O-].C(CO)[NH-].C(CO)[NH-].C(CO)[NH-].C(CO)[NH-].[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide](/img/structure/B14774123.png)


![5-(4'-Bromo-2,2',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)-2,2'-bipyridine](/img/structure/B14774136.png)
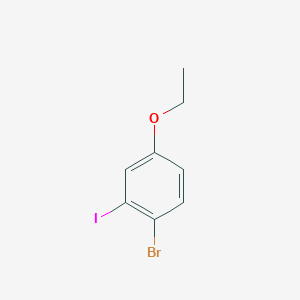
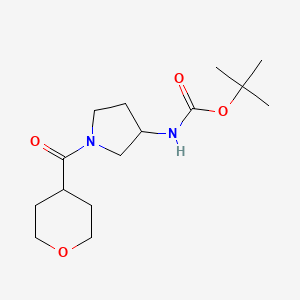

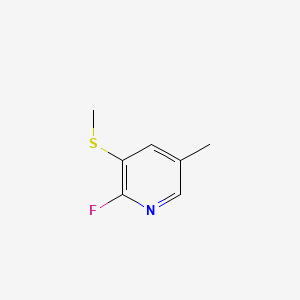
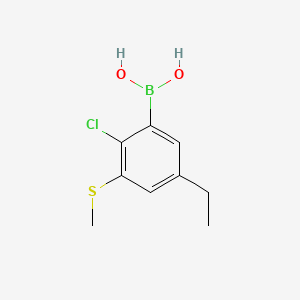
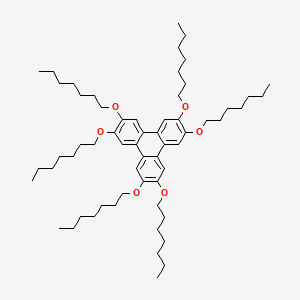


![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide](/img/structure/B14774189.png)
![2-amino-N-cyclopropyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14774190.png)
